molecular formula C9H15N5O2 B1492659 ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2098110-73-5

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1492659
CAS No.: 2098110-73-5
M. Wt: 225.25 g/mol
InChI Key: GVQFFLVMKPIQLQ-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure would depend on the specific substituents attached to the azetidine ring.


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, they can participate in aza-Michael addition reactions with NH-heterocycles . They can also undergo Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, “tert-butyl 3-(aminomethyl)-3-(2-hydroxyethyl)azetidine-1-carboxylate” is an off-white solid .

Scientific Research Applications

Stereoselective Synthesis and Cyclization Reactions

Research has shown successful stereoselective synthesis involving compounds with similar structures to ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate. For instance, studies have demonstrated the synthesis of anti-2-oxazolidinones through SN2 cyclization of N-Boc-β-amino alcohols, highlighting the importance of these compounds in creating stereoselective structures (Madhusudhan et al., 2003).

Heterocyclic Compound Formation

The compound has also been implicated in the formation of heterocyclic compounds. The synthesis of azulene derivatives condensed with nitrogen-containing heterocycles, such as imidazole, triazole, and pyrazine rings, showcases the compound's utility in constructing complex heterocyclic structures (Nozoe et al., 1973).

Functionalized Aziridine and Azetidine Derivatives

Further, the development of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives for potential biological and foldameric applications indicates the compound's role in advancing research in bioactive molecules and foldamer chemistry (Žukauskaitė et al., 2011).

Biological Activity Studies

Moreover, some derivatives have been synthesized for the investigation of their biological activities, including antimicrobial and antitubercular properties. This demonstrates the compound's potential as a precursor in the synthesis of biologically active molecules (Bhoi et al., 2016).

Synthesis of Fluoroalkylated Compounds

There's also research into the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergo ring-chain isomerism. This showcases the compound's versatility in synthesizing fluorinated molecules with potential applications in medicinal chemistry and material science (Goryaeva et al., 2009).

Safety and Hazards

The safety and hazards associated with azetidines would depend on their specific structure. For example, “tert-butyl 3-(aminomethyl)azetidine-1-carboxylate” can cause skin irritation and serious eye irritation .

Future Directions

The future directions for research on azetidines could involve the synthesis of new azetidine derivatives and the exploration of their potential applications .

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-2-16-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQFFLVMKPIQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Reactant of Route 6
ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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